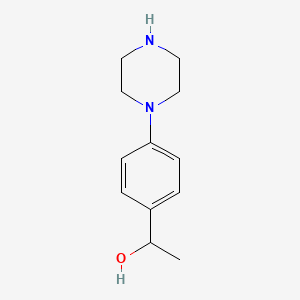
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine is a compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their significant role in medicinal chemistry due to their versatile biological activities and ability to act as scaffolds for drug development .
Méthodes De Préparation
The synthesis of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Analyse Des Réactions Chimiques
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with anticancer activity . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and chemical properties. For example, pyrrolidin-2-one is known for its antimicrobial and anticancer properties, while pyrrolidin-2,5-dione exhibits anti-inflammatory and analgesic effects .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-ethyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-2-9-4-3-7-12(9)10-5-6-11-8-10/h9-11H,2-8H2,1H3 |
Clé InChI |
RFNGOJBXEZMVJI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN1C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



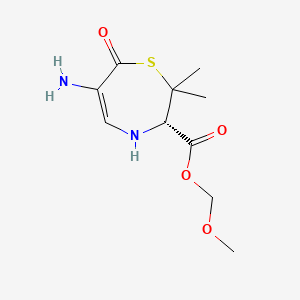
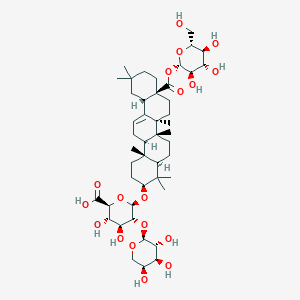
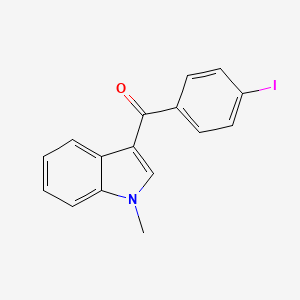
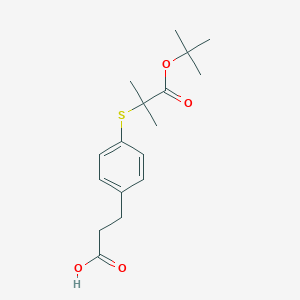
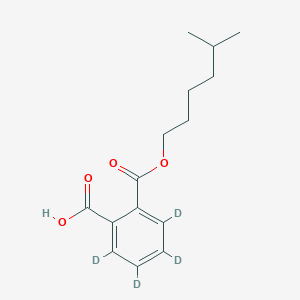
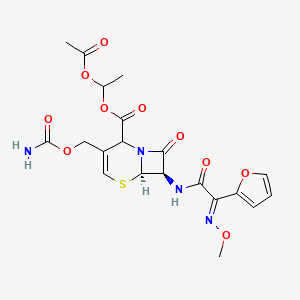
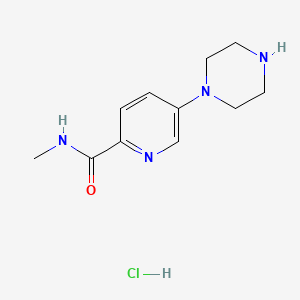
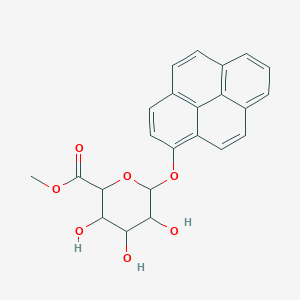
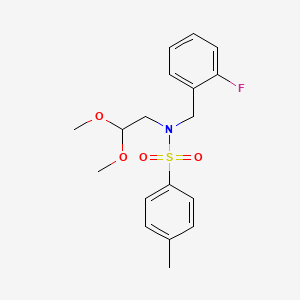
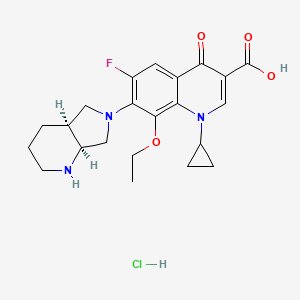
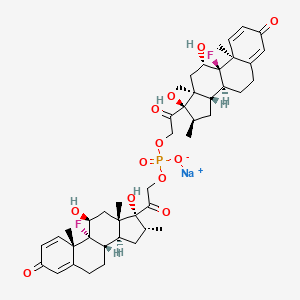
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
